molecular formula C11H11NO2 B14029165 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

Cat. No.: B14029165
M. Wt: 189.21 g/mol
InChI Key: IXJUQWJNNPYLOF-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . Its structure features a benzonitrile core substituted with a hydroxy group and a cyclopropylmethoxy ether. This combination of a nitrile and ether functionalities makes it a potential molecular building block in synthetic organic chemistry . Compounds with similar structural motifs, such as alkoxy and hydroxy substitutions on aromatic rings, are frequently investigated as intermediates in the development of active substances. For instance, research highlights the use of structurally related cyanophenol derivatives in the synthesis of novel inhibitors for enzymes like salicylate synthase (MbtI), a target in antitubercular research . Other alkoxy-substituted compounds are explored in the development of agrochemicals, such as fungicidal combinations . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, animal, or human diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

IXJUQWJNNPYLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)C#N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The compound is typically synthesized via Williamson ether synthesis or nucleophilic aromatic substitution , leveraging hydroxybenzonitrile precursors. Key steps include:

Method 1: Williamson Ether Synthesis

Procedure (adapted from):

  • Substrate Preparation : Start with 4-hydroxybenzonitrile or its halogenated derivative (e.g., 3-bromo-4-hydroxybenzonitrile).
  • Base Selection : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, acetone).
  • Alkylation : React with cyclopropylmethyl bromide at 60–100°C under inert atmosphere.

Example (from):

  • Conditions : 3-Bromo-4-hydroxybenzonitrile (13.08 g), cyclopropylmethanol (4.6 g), K₂CO₃ (4.6 g), acetone (130 mL), 70°C, 15 h.
  • Yield : 80–92% (HPLC purity: 85–94.6%).
  • Workup : Acidification (HCl), ethyl acetate extraction, drying (MgSO₄), and solvent evaporation.

Method 2: Demethylation of Methoxy Precursors

Procedure (adapted from):

  • Methoxy Protection : Synthesize 2-(cyclopropylmethoxy)-4-methoxybenzonitrile via alkylation.
  • Demethylation : Treat with sodium 4-methylphenoxide or similar demethylating agents at elevated temperatures (250–255°C).

Example (from):

  • Substrate : 3-Bromo-4-methoxybenzonitrile.
  • Reagents : Sodium 4-bromophenoxide, N-methylpyrrolidone.
  • Yield : 32–97% (post-recrystallization).

Optimization Variables

Parameter Impact on Yield/Purity Source
Base NaH > KH > K₂CO₃ (higher reactivity)
Solvent DMF > acetone (better solubility)
Temperature 60–100°C (avoids side reactions)
Reaction Time 6–15 h (longer for steric hindrance)

Analytical Data

  • Purity : HPLC analysis shows 85–94.6% purity post-purification.
  • Spectroscopy : Key IR peaks (nitrile: ~2230 cm⁻¹, ether: ~1100 cm⁻¹) align with structural features.

Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., halogens) to control substitution patterns.
  • Purification : Acid-base extraction and recrystallization (benzene/ethyl acetate) improve purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(Cyclopropylmethoxy)-4-oxobenzonitrile.

    Reduction: Formation of 2-(Cyclopropylmethoxy)-4-aminobenzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Roflumilast (3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

  • Structure : A benzamide derivative with a cyclopropylmethoxy group at position 3 and a difluoromethoxy group at position 4.
  • Activity : Potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils), with broad anti-inflammatory effects across leukocytes (IC50 range: 2–21 nM) .
  • Comparison : Unlike 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile, roflumilast includes a difluoromethoxy group and an amide linkage, which enhance its enzyme-binding affinity and selectivity.

2-(Cyclopropylmethoxy)-4-Methylaniline (CAS 640767-87-9)

  • Structure : An aniline derivative with cyclopropylmethoxy (position 2) and methyl (position 4) groups.
  • Properties : Molecular weight = 177.24 g/mol; likely used as an intermediate in organic synthesis .

Benzonitrile Derivatives

2-[4-(Hydroxymethyl)phenyl]benzonitrile (CAS 154709-19-0)

  • Structure : A biphenyl benzonitrile with a hydroxymethyl group at position 4.
  • Applications : Cited in synthetic methodologies for heterocyclic compounds, suggesting utility as a building block in drug discovery .
  • Comparison : The absence of a cyclopropylmethoxy group in this compound limits direct structural overlap, but its benzonitrile core underscores the versatility of nitrile-containing motifs in medicinal chemistry.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC50) Reference
This compound C11H11NO2 189.21 Benzonitrile, hydroxyl, cyclopropylmethoxy Not reported
Roflumilast C17H14Cl2F2N2O3 403.21 Benzamide, difluoromethoxy, cyclopropylmethoxy PDE4 inhibition: 0.8–21 nM
2-(Cyclopropylmethoxy)-4-methylaniline C11H15NO 177.24 Aniline, methyl, cyclopropylmethoxy Not reported
2-[4-(Hydroxymethyl)phenyl]benzonitrile C14H11NO 209.24 Benzonitrile, hydroxymethyl Synthetic intermediate

Research Findings and Implications

  • Cyclopropylmethoxy Group : Enhances metabolic stability and lipophilicity, as observed in roflumilast’s prolonged activity compared to rolipram .
  • Hydroxyl vs.
  • Synthetic Flexibility : Multi-step protocols from the evidence (e.g., DMP oxidation, Pd-catalyzed coupling) provide a roadmap for derivatizing the benzonitrile core .

Biological Activity

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a unique structural configuration that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C12_{12}H13_{13}NO\
  • Molecular Weight : 189.21 g/mol

The compound's structure allows for various chemical transformations, which can lead to the synthesis of derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism of action is thought to involve the inhibition of specific enzymes critical for bacterial survival, leading to cell death.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.

Case Study: In Vitro Analysis

A study conducted on human pancreatic cancer cells (CFPAC-1) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : It may inhibit enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Receptors : The compound could bind to cellular receptors, modulating signaling pathways that regulate cell survival and apoptosis.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its effects. For instance, research has shown that it can significantly reduce the activity of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid synthesis and cancer metabolism.

Enzyme Inhibition Studies

In vitro assays have confirmed that the compound acts as an ACC inhibitor, leading to decreased fatty acid synthesis in cancer cells.

Compound ACC Inhibition (%) IC50 (µM)
This compound7015
Control--

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